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Compound of Interest

Compound Name: 9H-Fluorene-2-carbaldehyde

Cat. No.: B1198980 Get Quote

For researchers, scientists, and professionals in drug development, a comprehensive

understanding of the three-dimensional structure of organic molecules is paramount. X-ray

crystallography provides definitive data on the spatial arrangement of atoms within a crystal,

offering insights into the molecule's physical and chemical properties. This guide presents a

comparative analysis of the X-ray crystallographic data for 9H-Fluorene-2-carbaldehyde and

its derivatives, supported by experimental details.

Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for 9H-Fluorene-2-
carbaldehyde and two of its derivatives, providing a basis for structural comparison.
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Parameter
9H-Fluorene-2-
carbaldehyde

9,9-Dimethyl-9H-
fluorene-2-
carbaldehyde

9,9-diethyl-9H-
fluorene-2,4,7-
tricarbaldehyde

Chemical Formula C₁₄H₁₀O[1][2] C₁₆H₁₄O[3] C₂₀H₁₈O₃[4][5]

Molecular Weight 194.23 g/mol [2] 222.287 g/mol [3] 306.34 g/mol [5]

Crystal System Monoclinic Not explicitly found Monoclinic[5]

Space Group P2(1)/c[1][2][5] Not explicitly found P2₁/c[4][5]

Unit Cell Dimensions

a = 14.171(2) Åb =

4.338(2) Åc =

16.217(2) Åβ =

99.64(1)°

Not explicitly found

a = 15.6595(9) Åb =

13.1466(14) Åc =

7.6834(15) Åβ =

93.146(9)°[5]

Molecules per Unit

Cell (Z)
4 Not explicitly found 4[5]

Key Structural

Features

Nearly planar

molecular core.[1] The

dihedral angle

between the fluorene

ring system and the

aldehyde group is

4.4(9)°.[1][2]

Molecules form cyclic

dimers through C-

H···O interactions.[1]

The 9,9-

dimethylfluorene core

is rigid and planar.[3]

The fluorene skeleton

is nearly planar.[4][5]

The crystal structure

consists of molecular

layers.[4][5]

Experimental Protocols
The determination of the crystal structures presented above generally follows the principles of

small molecule X-ray crystallography. A typical workflow is outlined below.

Single Crystal Growth
The initial and often most challenging step is the growth of a high-quality single crystal. For 9H-
Fluorene-2-carbaldehyde, crystals were obtained by dissolving the commercially available
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powder in ether, treating it with decolorizing carbon, filtering the solution, and allowing it to

evaporate at room temperature. In the case of 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde,

single crystals were grown from a mixture of dichloromethane and n-hexane.[5]

X-ray Diffraction Data Collection
A suitable single crystal is mounted on a diffractometer and exposed to a monochromatic X-ray

beam. The crystal diffracts the X-rays, and the intensities and positions of the diffracted beams

are recorded by a detector.[6][7] For the analysis of 9H-Fluorene-2-carbaldehyde, a Rigaku

AFC-5S diffractometer was used with Mo Kα radiation (λ = 0.71073 Å).

Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space

group. The atomic positions are then determined using direct methods or Patterson methods.

[8] The initial structural model is then refined against the experimental data to improve the

accuracy of atomic positions, bond lengths, and angles.[7] For 9H-Fluorene-2-carbaldehyde,

the structure was solved and refined on F², and hydrogen atoms were located using difference

Fourier methods before being refined isotropically.

Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for small molecule X-ray crystallography.
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General workflow for small molecule X-ray crystallography.
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Applications and Logical Relationships
9H-Fluorene-2-carbaldehyde and its derivatives are valuable building blocks in organic

synthesis and materials science. Their rigid, planar, and π-conjugated fluorene core imparts

desirable electronic and photophysical properties.

Key Application Areas Specific Material Applications

9H-Fluorene-2-carbaldehyde
& Derivatives

Organic Synthesis Intermediate

Materials Science

Dyes and Pigments

OLEDs

Solar Cells

Fluorescent Sensors

Click to download full resolution via product page

Applications of 9H-Fluorene-2-carbaldehyde and its derivatives.

The aldehyde functional group provides a reactive site for a variety of chemical

transformations, allowing for the synthesis of more complex molecules.[2] In materials science,

these compounds are utilized in the development of organic light-emitting diodes (OLEDs) and

other optoelectronic devices due to their fluorescent properties.[2] Furthermore, their

derivatives are employed in the creation of fluorescent dyes.[2] The structural data obtained

from X-ray crystallography is crucial for understanding structure-property relationships and for

the rational design of new materials with tailored functionalities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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